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Compound of Interest

Compound Name: Rubraxanthone

Cat. No.: B1680254

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for
Rubraxanthone, a prenylated xanthone found in plant species such as Garcinia parvifolia. This
document is intended for researchers, scientists, and professionals in drug development,
offering a centralized resource for the interpretation of its structural and spectroscopic
properties. Rubraxanthone is noted for its potential cytotoxic, antibacterial, and antiplatelet
activities.[1][2]

Molecular Structure

Rubraxanthone (IUPAC Name: 1-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,6,8-trihydroxy-2-
methoxyxanthen-9-one) is a xanthone derivative characterized by a geranyl group at the C-1
position, hydroxyl groups at C-3, C-6, and C-8, and a methoxy group at C-2.[1]

Molecular Formula: C24H2606 Molecular Weight: 410.5 g/mol [1]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for Rubraxanthone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data is fundamental for the structural elucidation of Rubraxanthone, providing detailed
information about the carbon skeleton and proton environments. The data presented was
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acquired in CDCls.

Table 1: 1H-NMR (Proton NMR) Data for Rubraxanthone[3]

Position Chemical Shift (6, Multiplicity Coupling Constant
ppm) (3, Hz)

3-OH 13.52 s -

H-4 6.72 S

H-5 6.21 d 2.0

H-7 6.11 d 2.0

2-OCHs 3.40 S

H-1' 4.07 d 7.0

H-2' 5.20 t 7.0

H-4' 1.98 t 7.0

H-5' 2.05 t 7.0

H-6' 5.01 t 7.0

H-8' (CHs) 1.55 s

H-9' (CH3) 1.52 S

| H-10' (CH3) | 1.81 | s | - |

Table 2: 3C-NMR (Carbon NMR) Data for Rubraxanthone|3]
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Position Chemical Shift (6, ppm)
C-1 164.0
C-2 137.5
C-3 157.0
C-4 97.0
C-4a 156.0
C-5 96.0
C-5a 161.0
C-6 154.0
C-7 143.8
C-8 137.5
C-8a 111.0
C-9 181.9
C-9a 103.0
2-OCHs 61.9
c-1' 26.5
Cc-2 121.0
C-3 133.0
Cc-4' 39.8
C-5' 25.8
C-6' 123.0
Cc-7 132.0
C-8' (CHs) 25.8
C-9' (CHs) 17.5
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| C-10' (CH3) | 16.5 |

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) confirms the molecular weight of
Rubraxanthone and provides insights into its fragmentation pattern, which is characteristic of
the xanthone core and the geranyl side chain.

Table 3: Mass Spectrometry Data for Rubraxanthone

m/z Value Interpretation

410 [M]*, Molecular ion

395 [M - CHs]*, Loss of a methyl group
369 [M - Cs3Hs]*, Loss from the geranyl tail
341 [M - CsHo]*, Loss of a prenyl unit

285 Fission of the geranyl chain

| 233 | Fragment corresponding to the xanthone core |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of Rubraxanthone is characteristic of the xanthone chromophore
system.

Table 4: UV-Vis Absorption Data for Rubraxanthone in Methanol[3][4]

Amax (nm)

222

241

268

312
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| 348 |

Infrared (IR) Spectroscopy

The IR spectrum highlights the key functional groups present in the Rubraxanthone molecule.

Table 5: Infrared (IR) Absorption Data for Rubraxanthone[3][4]

Wavenumber (cm~12) Functional Group Assignment
3429, 3424 O-H stretching (hydroxyl groups)
1650, 1644 C=0 stretching (conjugated ketone)
1575 C=C stretching (aromatic ring)

| 1464 | C-H bending (aromatic ring) |

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques for

the analysis of natural products.

3.1 Isolation of Rubraxanthone: Rubraxanthone is typically isolated from the stem bark or
roots of Garcinia species.[3] A common procedure involves sequential extraction of the dried
and ground plant material with solvents of increasing polarity, such as n-hexane,
dichloromethane, and methanol. The dichloromethane or ethyl acetate extract is then subjected
to repeated column chromatography on silica gel, followed by purification using techniques like
preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography
(HPLC) to yield pure Rubraxanthone.[3]

3.2 Spectroscopic Analysis:

 NMR Spectroscopy: H-NMR and 3C-NMR spectra are recorded on a spectrometer (e.g.,
400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCIs) or methanol-da
(CDsOD), with tetramethylsilane (TMS) as the internal standard. 2D NMR experiments like
COSY, HSQC, and HMBC are used for complete signal assignment.[3]
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e Mass Spectrometry: Electron lonization (El) mass spectra are obtained using a mass
spectrometer, with the sample introduced directly or via a gas chromatograph (GC-MS).[3]

e UV-Vis Spectroscopy: The UV-Vis spectrum is recorded using a spectrophotometer. The
sample is dissolved in a suitable solvent, typically methanol (MeOH), and the absorbance is
measured over a wavelength range of 200-400 nm.[4]

» IR Spectroscopy: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR)
spectrometer. The sample can be prepared as a KBr pellet or dissolved in a solvent like
chloroform (CHCIs).[4]

Visualizations of Experimental and Logical

Workflows
Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the isolation and spectroscopic
identification of a natural product like Rubraxanthone.
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Caption: General workflow for the isolation and structural elucidation of Rubraxanthone.

Structural Elucidation via HMBC

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1680254?utm_src=pdf-body-img
https://www.benchchem.com/product/b1680254?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680254?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Heteronuclear Multiple Bond Correlation (HMBC) is a key 2D NMR technique used to
determine the connectivity of atoms across multiple bonds. The diagram below highlights
critical HMBC correlations that confirm the placement of the geranyl side chain on the xanthone
core of Rubraxanthone.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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